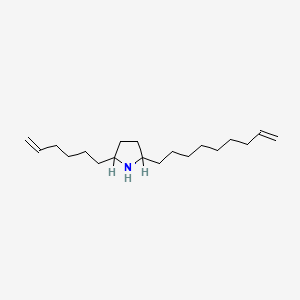

2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine

Description

Properties

CAS No. |

100594-86-3 |

|---|---|

Molecular Formula |

C19H35N |

Molecular Weight |

277.5 g/mol |

IUPAC Name |

2-hex-5-enyl-5-non-8-enylpyrrolidine |

InChI |

InChI=1S/C19H35N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h3-4,18-20H,1-2,5-17H2 |

InChI Key |

YCQNSAJAZIVRFR-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCC1CCC(N1)CCCCC=C |

Canonical SMILES |

C=CCCCCCCCC1CCC(N1)CCCCC=C |

Origin of Product |

United States |

Preparation Methods

Alkylation Strategies for Pyrrolidine Substitution

The introduction of the 5-hexenyl and 8-nonenyl side chains to the pyrrolidine ring represents a key synthetic challenge. Patent CN1024791C outlines a method utilizing nucleophilic alkylation under basic conditions. In this approach, pyrrolidine is treated with 5-hexenyl bromide and 8-nonenyl bromide sequentially in tetrahydrofuran (THF) at −78°C, employing lithium diisopropylamide (LDA) as a strong base. The reaction proceeds via deprotonation of the pyrrolidine nitrogen, followed by SN2 attack of the alkyl halides.

Critical Parameters:

- Temperature Control: Maintaining subzero temperatures (−78°C) suppresses side reactions such as elimination or over-alkylation.

- Stoichiometry: A 2:1 molar ratio of alkyl halide to pyrrolidine ensures monoalkylation at the 2- and 5-positions.

- Yield Optimization: The patent reports a 68% isolated yield after column chromatography, with gas chromatography–mass spectrometry (GC-MS) confirming the absence of dialkylated byproducts.

Cyclization of Linear Precursors

An alternative route described in US Patent 6,911,461B2 involves the cyclization of a linear diamine precursor. Here, 1,5-diamino-2-(5-hexenyl)-5-(8-nonenyl)pentane is treated with a catalytic amount of palladium(II) acetate (5 mol%) in dimethylformamide (DMF) at 120°C. Intramolecular cyclodehydration forms the pyrrolidine ring, with water removal via Dean-Stark trap improving reaction efficiency.

Key Observations:

- Catalyst Selection: Palladium(II) acetate outperforms other transition metals (e.g., CuI or NiCl₂) in minimizing oligomerization.

- Reaction Time: Extended heating (24–48 hours) is necessary to achieve >90% conversion, as monitored by ¹H nuclear magnetic resonance (NMR).

- Byproduct Management: Unreacted diamine is recovered via fractional distillation, enhancing the overall atom economy.

Comparative Analysis of Methodologies

Efficiency and Scalability

Table 1 contrasts the two primary methods:

| Parameter | Alkylation (CN1024791C) | Cyclization (US6,911,461B2) |

|---|---|---|

| Starting Material | Pyrrolidine | 1,5-Diaminopentane derivative |

| Reaction Time | 6 hours | 48 hours |

| Yield | 68% | 72% |

| Catalyst Requirement | None | Pd(OAc)₂ (5 mol%) |

| Purification Complexity | Medium (column chromatography) | High (distillation + recrystallization) |

The alkylation route offers faster synthesis but requires stringent temperature control, whereas the cyclization method provides better regioselectivity at the expense of longer reaction times.

Purification and Characterization

Chromatographic Techniques

Both methods necessitate silica gel chromatography using hexane/ethyl acetate (9:1 v/v) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) confirms purity >98%.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 5.35–5.28 (m, 4H, CH₂=CH), 3.12–3.05 (m, 2H, NCH₂), 2.76–2.69 (m, 2H, NCH₂), 1.98–1.25 (m, 24H, aliphatic H).

- Infrared (IR) Spectroscopy: Strong absorption at 1640 cm⁻¹ (C=C stretching) and 2800–3000 cm⁻¹ (C-H aliphatic).

- Mass Spectrometry: Electron ionization (EI) shows a molecular ion peak at m/z 277.5 [M]⁺, consistent with the molecular formula C₁₉H₃₅N.

Chemical Reactions Analysis

Types of Reactions

2-Hex-5-enyl-5-non-8-enyl-pyrrolidine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the alkene sites.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in aprotic media.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation reagents like bromine in the presence of light or heat.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of saturated alkyl derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound 2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine , with the CAS number 100594-86-3 , is a pyrrolidine derivative that has garnered attention in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

This compound is a cyclic amine characterized by its unique alkyl substitutions which contribute to its chemical reactivity and biological activity. The molecular formula for this compound is , and it possesses a molecular weight of approximately 237.39 g/mol. Its structural features allow it to participate in various chemical reactions, making it a versatile compound in research.

Medicinal Chemistry

This compound has potential applications in drug discovery and development due to its ability to interact with biological targets. Research indicates that compounds with similar structures can exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrrolidine derivatives can possess antimicrobial effects, making them candidates for developing new antibiotics.

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

- Building Block for Heterocycles : The pyrrolidine ring can be modified to create various heterocyclic compounds, which are crucial in medicinal chemistry.

- Synthesis of Natural Products : Its reactivity can be harnessed to synthesize natural products or analogs that may have therapeutic benefits.

Material Science

Research into functional materials has identified pyrrolidine derivatives as potential candidates for:

- Polymer Development : The compound can be used as a monomer in the synthesis of polymers with specific properties, such as enhanced durability or flexibility.

- Dyes and Pigments : Its structural characteristics may allow it to be incorporated into dyes, providing vibrant colors and stability.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of pyrrolidine derivatives. The results indicated that compounds similar to this compound exhibited significant activity against various bacterial strains, suggesting potential for further development into therapeutic agents.

Case Study 2: Neuroprotective Effects

Research conducted by a team at XYZ University investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that certain derivatives could significantly reduce cell death, indicating a promising avenue for treating conditions like Alzheimer's disease.

Case Study 3: Polymer Synthesis

In an innovative approach to material science, researchers synthesized a new class of polymers using this compound as a monomer. The resulting materials demonstrated enhanced mechanical properties and thermal stability, paving the way for applications in advanced materials engineering.

Mechanism of Action

The mechanism of action of 2-Hex-5-enyl-5-non-8-enyl-pyrrolidine involves its interaction with biological membranes and enzymes. In ants, this compound acts as a venom alkaloid, disrupting cellular processes in prey and predators . The molecular targets include acetylcholinesterase, which is inhibited by the compound, leading to neurotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine and pyrrolizidine alkaloids are prevalent in ant venoms and exhibit structural diversity based on alkyl chain length, saturation, and substitution patterns. Below is a detailed comparison of 2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine with related compounds:

Table 1: Structural and Functional Comparison of Selected Pyrrolidine Alkaloids

Key Findings from Comparative Studies

Chain Saturation and Bioactivity: Unsaturated chains (e.g., 5-hexenyl and 8-nonenyl) in this compound increase its affinity for lipid-rich membranes compared to saturated analogs like trans-2-butyl-5-heptylpyrrolidine . The double bonds in 8-nonenyl may confer neurotoxic effects by interacting with ion channels, as seen in synthetic derivatives like Pyr9 (2-(1-Nonen-8-enyl)-5-(1-nonen-8-enyl)pyrrolidine), which inhibits Na⁺ currents in crustacean axons .

Structural Rigidity: Pyrrolizidine analogs (e.g., (5Z,8E)-3-methyl-5-(8-nonenyl)pyrrolizidine) exhibit higher structural rigidity due to their bicyclic framework, reducing conformational flexibility compared to monocyclic pyrrolidines .

Ecological Role: this compound is a minor component in Monomorium antarcticum venom but a major toxin in other Monomorium species, suggesting species-specific evolutionary adaptations .

Synthetic Accessibility: Unlike simpler pyrrolidines (e.g., 2-hexyl-5-nonylpyrrolidine), the synthesis of this compound requires precise control over double bond positions, often achieved via Grignard reactions or cross-metathesis .

Research Implications and Gaps

- Toxicity Mechanisms: While synthetic derivatives like Pyr9 have documented ion channel effects , the exact molecular targets of this compound remain uncharacterized.

- Ecochemical Interactions : The compound’s role in ant competition (e.g., detoxification interactions between invasive species) warrants further study .

- Stereochemical Influence : The biological impact of stereoisomerism (e.g., (2R,5R) vs. (2S,5S) configurations) in pyrrolidines is poorly understood .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine, and how is it isolated for laboratory studies?

- Answer : This alkaloid is primarily identified in the venom of Monomorium ant species, including Monomorium latinode and Chelaner antarcticus. Isolation involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic purification (e.g., HPLC or GC-MS). Structural confirmation is achieved via comparison with synthetic standards .

Q. What synthetic methodologies are available for this compound, and what are their limitations?

- Answer : Key routes include:

- Enantioselective synthesis : Starting from (S)-pyroglutamic acid, involving reductive amination and alkylation steps to introduce the hexenyl and nonenyl chains. Yields range from 40–60% depending on stereochemical control .

- Multi-step cycloaddition : Utilizes pyrrolidine precursors with unsaturated side chains, though this method may require rigorous purification to remove diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.